3'-Chloro-2,2'-dimethylpropiophenone
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Overview
Description
3’-Chloro-2,2’-dimethylpropiophenone is an organic compound with the molecular formula C11H13ClO It is a member of the propiophenone family, characterized by the presence of a chloro group at the 3’ position and two methyl groups at the 2,2’ positions on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3’-Chloro-2,2’-dimethylpropiophenone involves the reaction of 3-chlorobenzonitrile with tert-butylmagnesium chloride in the presence of copper(I) chloride as a catalyst. The reaction is carried out in tetrahydrofuran (THF) under reflux conditions for 20 hours. After the reaction, the mixture is treated with hydrochloric acid and water, followed by extraction with dichloromethane. The organic phase is dried and evaporated to yield the desired product .
Industrial Production Methods
Industrial production methods for 3’-Chloro-2,2’-dimethylpropiophenone typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-2,2’-dimethylpropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Formation of 3’-chloro-2,2’-dimethylbenzoic acid.
Reduction: Formation of 3’-chloro-2,2’-dimethylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Chloro-2,2’-dimethylpropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Chloro-2,2’-dimethylpropiophenone involves its interaction with specific molecular targets. The chloro and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dimethylpropiophenone: Lacks the chloro group, resulting in different reactivity and applications.
3’,5’-Dichloro-2,2’-dimethylpropiophenone: Contains an additional chloro group, which can further alter its chemical properties and biological activity.
Uniqueness
3’-Chloro-2,2’-dimethylpropiophenone is unique due to the specific positioning of the chloro and methyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-7(2)11(13)9-5-4-6-10(12)8(9)3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXDCTRSGASHAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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